molecular formula C6H7ClN4 B3289333 2-Chloro-5,6,7,8-tetrahydropteridine CAS No. 857398-45-9

2-Chloro-5,6,7,8-tetrahydropteridine

Cat. No.: B3289333
CAS No.: 857398-45-9
M. Wt: 170.6 g/mol
InChI Key: LWLUIZIVRIGGSZ-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydropteridine is a chemical compound with the molecular formula C6H7ClN4. It belongs to the class of organic compounds known as pteridines and derivatives. These compounds are characterized by a pteridine ring structure, which is a fused ring system consisting of a pyrimidine ring and a pyrazine ring. The presence of a chlorine atom at the 2-position of the pteridine ring distinguishes this compound from other pteridine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydropteridine typically involves the chlorination of tetrahydropteridine derivatives. One common method is the reaction of 5,6,7,8-tetrahydropteridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The chlorination reaction is followed by purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5,6,7,8-tetrahydropteridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studied for its potential role in biological processes involving pteridine derivatives.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydropteridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in pteridine metabolism. It may also interact with nucleic acids and proteins, affecting their function and stability. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,6,7,8-tetrahydropteridine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 2-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydropteridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4/c7-6-10-3-4-5(11-6)9-2-1-8-4/h3,8H,1-2H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLUIZIVRIGGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=NC=C2N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,6,7,8-tetrahydropteridine
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Reactant of Route 5
2-Chloro-5,6,7,8-tetrahydropteridine
Reactant of Route 6
2-Chloro-5,6,7,8-tetrahydropteridine

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